[(2,2-Difluorocyclohexyl)methyl]urea
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Overview
Description
[(2,2-Difluorocyclohexyl)methyl]urea is a chemical compound with the molecular formula C8H14F2N2O and a molecular weight of 192.21 g/mol It is characterized by the presence of a difluorocyclohexyl group attached to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Difluorocyclohexyl)methyl]urea typically involves the reaction of 2,2-difluorocyclohexylmethanol with an isocyanate or a urea derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
[(2,2-Difluorocyclohexyl)methyl]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted cyclohexyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2,2-Difluorocyclohexyl)methyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2,2-Difluorocyclohexyl)methyl]urea involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique physicochemical properties that influence its binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing its activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- [(2,2-Difluorocyclohexyl)methyl]amine
- [(2,2-Difluorocyclohexyl)methyl]carbamate
- [(2,2-Difluorocyclohexyl)methyl]thiourea
Uniqueness
[(2,2-Difluorocyclohexyl)methyl]urea is unique due to the presence of both difluorocyclohexyl and urea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H14F2N2O |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2,2-difluorocyclohexyl)methylurea |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)4-2-1-3-6(8)5-12-7(11)13/h6H,1-5H2,(H3,11,12,13) |
InChI Key |
KHRHCUOVPXFXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CNC(=O)N)(F)F |
Origin of Product |
United States |
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